Physicochemical Differentiation: Lipophilicity (LogP) of 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine vs. Non‑Chlorinated Analog
The introduction of a chlorine atom at the C5 position of the pyrimidine ring results in a measurable increase in lipophilicity compared to the non‑chlorinated analog. 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine exhibits a higher calculated LogP value, which directly impacts its predicted membrane permeability and oral bioavailability potential in early‑stage drug discovery . This quantifiable difference is crucial for medicinal chemists optimizing compound series for desirable ADME profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.03 (ACD/LogP) |
| Comparator Or Baseline | 2,4-Difluoro-6-methoxypyrimidine (CAS 27078-76-8): Estimated LogP ≈ 1.52 (based on KOWWIN v1.67 estimate from ChemSpider data) |
| Quantified Difference | ΔLogP ≈ +0.51 |
| Conditions | Predicted data using ACD/Labs Percepta Platform (Target) and US EPA EPISuite (Comparator) . |
Why This Matters
A higher LogP value can be a critical selection criterion for lead optimization programs seeking to improve passive membrane diffusion and oral absorption, justifying the selection of the 5‑chloro analog over its non‑chlorinated counterpart for specific compound series.
